7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one
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Overview
Description
7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of ethyl acetoacetate with salicylaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted benzopyrans .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Studied for its anticoagulant properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the production of dyes, fragrances, and optical brighteners.
Mechanism of Action
The mechanism of action of 7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit the synthesis of vitamin K-dependent clotting factors. The compound may also exert its effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2H-1-benzopyran-2-one: Known for its anticoagulant properties.
7-Methoxy-4-hydroxy-2H-1-benzopyran-2-one: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 7-position enhances its lipophilicity and may influence its interaction with biological targets .
Properties
CAS No. |
799262-04-7 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
7-ethyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-2-7-3-4-8-9(12)6-11(13)14-10(8)5-7/h3-6,12H,2H2,1H3 |
InChI Key |
NGELCCCGQWKBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)O |
Origin of Product |
United States |
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